

physical and chemical properties of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-methylbutanal

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An In-depth Technical Guide to 2-Bromo-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on **2-bromo-2-methylbutanal**. It is important to note that experimentally determined physical and spectral data for this specific compound are limited in publicly accessible literature. Much of the information presented herein is based on computed data and established principles of organic chemistry for analogous compounds.

Introduction

2-Bromo-2-methylbutanal is an alpha-halogenated aldehyde, a class of organic compounds recognized for their utility as synthetic intermediates. The presence of a bromine atom at the alpha position to the carbonyl group renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The aldehyde functionality itself offers a gateway to numerous chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the expected reactivity of **2-bromo-2-methylbutanal**, aimed at professionals in research and drug development.

Physical and Chemical Properties

Experimental data for the physical properties of **2-bromo-2-methylbutanal** are not readily available in the peer-reviewed literature. The following table summarizes computed data obtained from publicly available chemical databases. For comparative purposes, experimental data for the structurally related compound, 2-bromo-2-methylbutane, is also provided.

Table 1: Computed Physical and Chemical Properties of **2-Bromo-2-methylbutanal**

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	[1]
Molecular Weight	165.03 g/mol	[1]
IUPAC Name	2-bromo-2-methylbutanal	[1]
CAS Number	66064-60-6	[1]
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	163.98368 Da	[1]
Monoisotopic Mass	163.98368 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	7	[1]

Table 2: Experimental Physical Properties of 2-Bromo-2-methylbutane (for comparison)

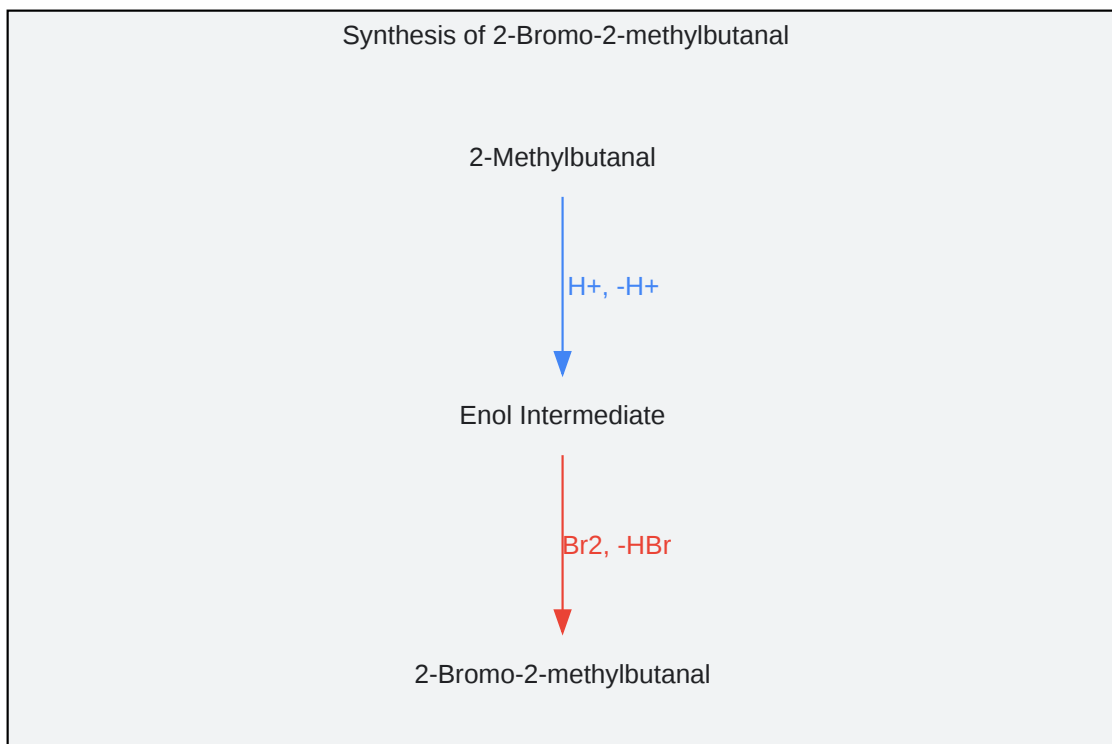
Property	Value	Source
Boiling Point	107 °C at 980 hPa	[2]
Density	1.182 g/cm ³ at 25 °C	[2]
Refractive Index	n _{20/D} 1.4423	[3]

Synthesis of 2-Bromo-2-methylbutanal

A method for the synthesis of 2-bromo-2-methylpropanal has been described in a Chinese patent, which can be adapted for **2-bromo-2-methylbutanal**. The general strategy involves the alpha-bromination of the parent aldehyde.

General Reaction Scheme

The synthesis proceeds via the acid-catalyzed alpha-bromination of 2-methylbutanal. The reaction involves the formation of an enol intermediate which then reacts with molecular bromine.



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Caption: Acid-catalyzed alpha-bromination of 2-methylbutanal.

Experimental Protocol (Adapted from CN102432444B)

This protocol is adapted from a patented procedure for a similar compound and should be optimized for the synthesis of **2-bromo-2-methylbutanal**.

Materials:

- 2-Methylbutanal
- Methanol
- Bromine

- Acetonitrile
- Methyl iodide (Note: This is for the propanal analogue in the patent; for butanal, this step is likely unnecessary and direct bromination should be the focus)
- Ice water
- Ethanol
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Dichloromethane (or other suitable extraction solvent)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanal in a suitable solvent such as methanol or dichloromethane.
- **Bromination:** Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water and then with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification Workflow:



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Caption: General purification workflow for **2-bromo-2-methylbutanal**.

Spectral Characterization (Predicted)

No experimental spectra for **2-bromo-2-methylbutanal** are publicly available. The following are predicted characteristics based on the structure and data for similar compounds.

Table 3: Predicted Spectroscopic Data for **2-Bromo-2-methylbutanal**

Technique	Expected Features
^1H NMR	-CHO proton: A singlet around δ 9-10 ppm. -CH ₂ - protons: A quartet adjacent to the methyl group. -CH ₃ protons (ethyl): A triplet coupled to the methylene group. -CH ₃ proton (methyl): A singlet.
^{13}C NMR	C=O carbon: A signal in the range of δ 190-200 ppm. C-Br carbon: A signal significantly downfield. Alkyl carbons: Signals in the typical aliphatic region.
IR Spectroscopy	C=O stretch: A strong absorption band around 1720-1740 cm ⁻¹ . C-H stretch (aldehyde): Two characteristic bands around 2720 and 2820 cm ⁻¹ . C-Br stretch: An absorption in the fingerprint region, typically below 800 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A pair of peaks of nearly equal intensity at m/z 164 and 166, corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes. Fragmentation: Likely loss of Br (M-79/81), loss of CHO (M-29), and alpha-cleavage.

Reactivity and Stability

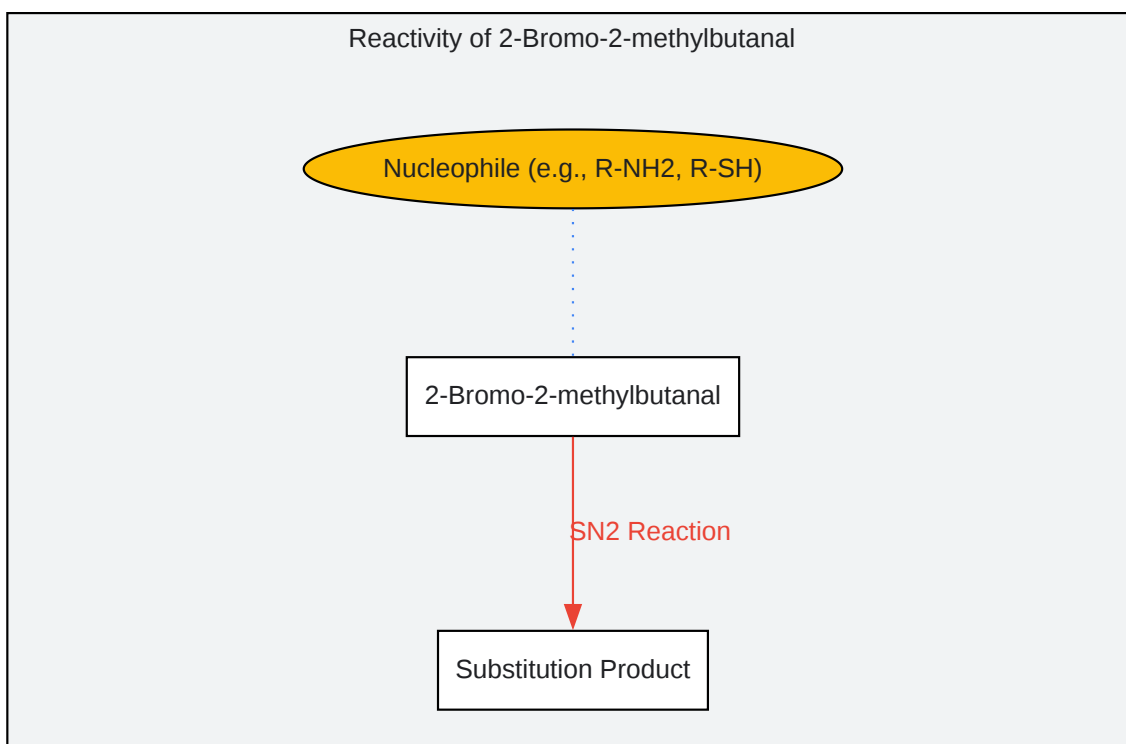
Alpha-bromo aldehydes are known to be reactive electrophiles. The electron-withdrawing nature of both the bromine atom and the carbonyl group makes the alpha-carbon susceptible to nucleophilic attack.

General Reactivity:

- Nucleophilic Substitution:** The bromide is a good leaving group, facilitating S_N2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

- **Reaction with Biological Nucleophiles:** The electrophilic nature of the alpha-carbon suggests potential reactivity with nucleophilic residues in proteins, such as cysteine and histidine. This is a key consideration in drug development for assessing potential toxicity and for the design of covalent inhibitors.
- **Instability:** Alpha-haloaldehydes can be unstable and may be prone to decomposition, particularly under basic conditions or upon heating.^[4] They should be stored under an inert atmosphere at low temperatures.

Reactivity Diagram:



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Caption: General nucleophilic substitution reactivity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of **2-bromo-2-methylbutanal** or its involvement in any signaling pathways. As a reactive electrophile, it has the potential to interact non-specifically with biological macromolecules. In the context of drug development, such compounds are often investigated as covalent modifiers of specific protein targets, but this requires dedicated biological screening and validation. Researchers interested in this molecule for therapeutic applications would need to conduct comprehensive in vitro and in vivo studies to determine its biological effects.

Safety and Handling

Alpha-bromo aldehydes should be handled with caution in a well-ventilated fume hood.^[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Due to their potential reactivity, they should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.^[2]

Conclusion

2-Bromo-2-methylbutanal is a halogenated aldehyde with potential as a synthetic intermediate. While experimental data on its properties are scarce, its synthesis is achievable through the alpha-bromination of 2-methylbutanal. Its reactivity is predicted to be dominated by the electrophilic nature of the alpha-carbon. The lack of information on its biological activity necessitates thorough investigation for any potential applications in drug discovery and development. Researchers should proceed with caution, employing appropriate safety measures when handling this compound.

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- To cite this document: BenchChem. [physical and chemical properties of 2-bromo-2-methylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14464939#physical-and-chemical-properties-of-2-bromo-2-methylbutanal>]

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